Dofetilide D4

Overview

Description

Dofetilide is a class III antiarrhythmic agent used to correct irregular heartbeat in patients with atrial fibrillation or atrial flutter . It works by slowing nerve impulses in the heart . It is not available in Europe or Australia . Dofetilide selectively blocks the rapid component of the delayed rectifier outward potassium current (IKr) .

Molecular Structure Analysis

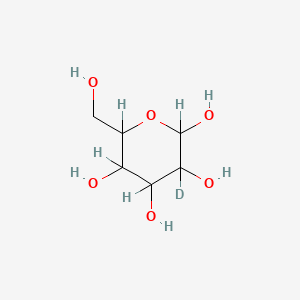

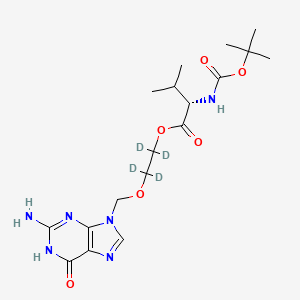

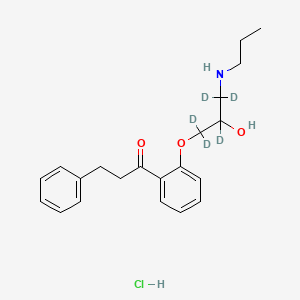

The molecular formula of Dofetilide D4 is C19H23D4N3O5S2 . It is a potassium channel blocker . The structure of Dofetilide D4 includes a methanesulfonanilide group, which is crucial for its antiarrhythmic properties .Chemical Reactions Analysis

While specific chemical reactions involving Dofetilide D4 are not detailed in the search results, it’s known that Dofetilide D4 is used as an internal standard for the quantification of Dofetilide .Physical And Chemical Properties Analysis

Dofetilide D4 has a molecular weight of 445.6 . It is a solid at room temperature . It is slightly soluble in chloroform and methanol . The compound is stable for at least 4 years when stored at -20°C .Scientific Research Applications

Treatment of Arrhythmias in Hypertrophic Cardiomyopathy

Dofetilide has been used in the treatment of arrhythmias in patients with hypertrophic cardiomyopathy (HCM). In a study, it was found that dofetilide demonstrated modest efficacy and satisfactory safety when used for atrial fibrillation (AF) and ventricular arrhythmias (VA) in HCM patients .

Management of Atrial Fibrillation

Dofetilide has been used for the management of atrial fibrillation. It was found that a starting dofetilide dose of 500 mcg and sinus rhythm at the start of dofetilide loading were strong positive predictors of successful loading .

Management of Ventricular Arrhythmias

Dofetilide has also been used for the management of ventricular arrhythmias. The study mentioned above also found that dofetilide was effective in managing ventricular arrhythmias in HCM patients .

Dose Management

The initiation of the antiarrhythmic medication dofetilide requires an FDA-mandated 3 days of telemetry monitoring due to heightened risk of toxicity within this time period. Although a recommended dose management algorithm for dofetilide exists, there is a range of real-world approaches to dosing the medication .

Machine Learning Applications in Dose Management

Machine learning has been applied in decision analysis for dose management for dofetilide. In a study, a reinforcement learning algorithm informed by unsupervised learning was able to predict dosing decisions with 96.1% accuracy .

Research on Drug-related Adverse Events

Research has been conducted on drug-related adverse events associated with dofetilide. In the study mentioned above, incidences of heart failure hospitalization (5%) and mortality (3%) were low .

Mechanism of Action

Target of Action

Dofetilide-d4 primarily targets the rapid component of the delayed rectifier outward potassium current (I Kr) . This specific cardiac potassium channel plays a crucial role in the repolarization phase of the cardiac action potential .

Pharmacokinetics

The parent compound, dofetilide, has a bioavailability of 96% when administered orally . It also has a protein binding capacity of 60%-70% and an elimination half-life of 10 hours

Action Environment

It is known that various factors, such as other medications, can interact with dofetilide and potentially affect its action Therefore, it is reasonable to assume that similar interactions could occur with Dofetilide-d4

Safety and Hazards

Future Directions

Dofetilide has been used off-label to treat paroxysmal supraventricular tachycardias . Some investigators have studied the efficacy of Dofetilide in the treatment of life-threatening ventricular arrhythmias, although the drug is not approved for this indication . These areas could potentially represent future directions for the use of Dofetilide.

properties

IUPAC Name |

N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTMWRCNAAVVAI-QZPARXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Dofetilide D4 and why is it used in this research?

A1: Dofetilide D4 is a deuterated form of the drug Dofetilide. It serves as an internal standard in the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method described in the study []. Using a deuterated internal standard helps compensate for the matrix effect, a common challenge in mass spectrometry analysis where other components in the sample can interfere with the detection of the target analyte.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)